molecular formula C19H30N2O2 B5690466 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidine

1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B5690466
M. Wt: 318.5 g/mol
InChI Key: XPRMVYGQLOXUTB-UHFFFAOYSA-N
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Description

1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidine, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have a wide range of biological effects.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration in animal models of these diseases.

Mechanism of Action

DMXB-A acts as a selective agonist of the α7 subtype of 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidines, which are widely distributed in the central nervous system. Activation of α7 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidines has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. DMXB-A has been shown to enhance the activity of α7 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidines, leading to increased release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects
DMXB-A has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cognitive function, inflammation, and neurodegeneration, DMXB-A has also been shown to improve cardiovascular function, reduce pain, and enhance immune function. DMXB-A has been shown to modulate the release of various neurotransmitters and hormones, including acetylcholine, dopamine, serotonin, and cortisol.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It is a highly selective agonist of the α7 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidine subtype, which allows for specific targeting of this receptor in experiments. DMXB-A is also relatively stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment to study its effects on 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidines.

Future Directions

There are several future directions for research on DMXB-A. One area of research is the development of more potent and selective α7 1'-(2,3-dimethoxybenzyl)-1,4'-bipiperidine agonists based on the structure of DMXB-A. Another area of research is the investigation of the effects of DMXB-A on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is a need for further studies on the safety and efficacy of DMXB-A in human clinical trials, particularly in the treatment of neurological disorders.

Synthesis Methods

DMXB-A is synthesized by reacting 2,3-dimethoxybenzyl chloride with 1,4'-bipiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-8-6-7-16(19(18)23-2)15-20-13-9-17(10-14-20)21-11-4-3-5-12-21/h6-8,17H,3-5,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMVYGQLOXUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

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